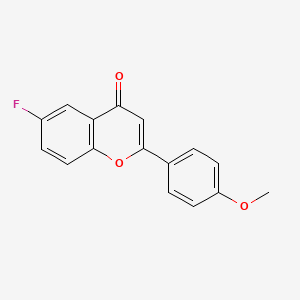

6-Fluoro-4'-methoxyflavone

Description

Overview of Flavonoids and the 2-Phenylchromen-4-one Core Structure in Medicinal Chemistry

Flavonoids represent a vast and diverse class of naturally occurring polyphenolic compounds, with over 8,000 distinct structures identified in various plants, including fruits, vegetables, and grains. nih.gov At the heart of many of these compounds lies the 2-phenylchromen-4-one core, a structural motif that defines the flavone (B191248) subclass. nih.govfiveable.meinnovareacademics.in This fundamental skeleton consists of two phenyl rings (A and B) interconnected by a heterocyclic pyran ring (C). fiveable.me

The inherent chemical architecture of the 2-phenylchromen-4-one backbone has rendered it a privileged scaffold in medicinal chemistry. fiveable.meinnovareacademics.in Flavones are recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. innovareacademics.inmdpi.com This broad spectrum of biological activity has spurred intensive synthetic efforts to create novel flavone derivatives with enhanced or more specific therapeutic effects. innovareacademics.inresearchgate.net

Rationale for Investigating Fluorine and Methoxy (B1213986) Substitutions in Flavone Analogues

The strategic incorporation of fluorine atoms and methoxy groups into the flavone structure is a key strategy in modern drug design, aimed at modulating the molecule's physicochemical and biological properties. The introduction of a fluorine atom, a highly electronegative element, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netnih.gov This is often beneficial for increasing the potency and bioavailability of a drug candidate. researchgate.net For instance, the presence of fluorine can enhance the antibacterial activity of chalcones, which are precursors to flavones. nih.govresearchgate.net

Similarly, the addition of methoxy groups (-OCH3) can influence a compound's biological activity. Methoxy substitution has been shown to be a crucial factor for the anti-picornavirus activity of some flavones. psu.edu Furthermore, studies on various flavone derivatives have demonstrated that methoxylation can confer neuroprotective properties and play a role in anticancer activity. nih.govmdpi.com The combined presence of both fluorine and methoxy groups can create a unique electronic environment, potentially leading to synergistic effects and enhanced biological interactions. researchgate.net

Historical Context and Current Research Landscape of Flavone Derivatives

The scientific journey of flavonoids began in 1930 with their identification by Hungarian scientist Albert von Szent-Györgyi, who initially termed them "vitamin P". biolmolchem.com Since then, the field has expanded dramatically, with thousands of flavones now known. biolmolchem.com Historically, research focused on isolating and characterizing these compounds from natural sources. cambridge.org

The contemporary research landscape, however, is increasingly dominated by the synthesis of novel flavone analogues. innovareacademics.inresearchgate.net Advances in synthetic chemistry have enabled the precise modification of the flavone core, leading to the generation of derivatives with tailored properties. innovareacademics.in Current investigations are heavily focused on exploring the therapeutic potential of these synthetic flavones in various disease areas, including cancer, viral infections, and neurodegenerative disorders. mdpi.compsu.edunih.gov The study of compounds like 6-Fluoro-4'-methoxyflavone exemplifies this trend, representing a targeted effort to harness the pharmacological potential of the flavone scaffold through strategic chemical modification.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVXPKJYQMILMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 6 Fluoro 4 Methoxyflavone

The synthesis of 6-Fluoro-4'-methoxyflavone is typically achieved through well-established methods of flavone (B191248) synthesis, often involving the cyclization of a chalcone (B49325) precursor. One common approach involves the reaction of a substituted 2'-hydroxychalcone (B22705) in the presence of a suitable catalyst.

A general synthetic route can be described as follows:

Chalcone Formation: The synthesis often begins with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) (in this case, an acetophenone bearing a fluorine atom at the appropriate position) with a substituted benzaldehyde (B42025) (a benzaldehyde with a methoxy (B1213986) group). This reaction forms the corresponding chalcone.

Cyclization: The resulting chalcone undergoes oxidative cyclization to form the flavone ring system. Various reagents and conditions can be employed for this step, such as using iodine in dimethyl sulfoxide (B87167) (DMSO). jmb.or.kr

The final product, this compound, is then purified and characterized using various analytical techniques to confirm its structure and purity.

Physicochemical Properties and Spectroscopic Analysis

The physicochemical properties of 6-Fluoro-4'-methoxyflavone are crucial for understanding its behavior in biological systems. These properties can be predicted or determined experimentally.

Interactive Data Table of Physicochemical Properties

| Property | Value |

| Molecular Formula | C16H11FO3 |

| Molecular Weight | 270.26 g/mol apolloscientific.co.uk |

| CAS Number | 1226-56-8 apolloscientific.co.uk |

| MDL Number | MFCD00208238 apolloscientific.co.uk |

Spectroscopic analysis provides definitive evidence for the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the A and B rings, as well as a singlet for the methoxy (B1213986) group protons. The coupling patterns of the aromatic protons would be consistent with the substitution pattern of the flavone (B191248).

¹³C NMR: The carbon NMR spectrum would display signals for all 16 carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic rings, and the methoxy carbon.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the single fluorine atom at the C-6 position.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups, such as the carbonyl (C=O) stretching vibration of the ketone group in the pyran ring and the C-O-C stretching of the ether linkage.

Biological Activities and Potential Applications

Established Synthetic Pathways for Flavones

The construction of the fundamental 2-phenyl-4H-chromen-4-one (flavone) skeleton can be achieved through several well-established synthetic routes. These methods, developed over decades of organic synthesis, provide reliable access to a wide array of flavone (B191248) derivatives. nih.govbiomedres.usresearchgate.net

Oxidative Cyclization of o-Hydroxychalcones

One of the most prevalent and versatile methods for flavone synthesis is the oxidative cyclization of o-hydroxychalcones. nih.govmdpi.comsemanticscholar.org These precursor molecules, readily prepared through the Claisen-Schmidt condensation of an o-hydroxyacetophenone and a substituted benzaldehyde (B42025), possess the requisite C6-C3-C6 framework. semanticscholar.orgpreprints.org The subsequent cyclization to form the pyranone ring of the flavone can be accomplished using a variety of oxidizing agents. chemijournal.comresearchgate.net

The mechanism of this transformation can proceed through two primary pathways. One involves an intramolecular oxo-Michael addition to form a flavanone (B1672756) intermediate, which is then oxidized to the flavone. chemijournal.comnepjol.info Alternatively, the reaction can proceed via a direct oxidative cyclization. chemijournal.com A range of reagents have been employed to effect this transformation, each with its own advantages and substrate scope.

Common Reagents for Oxidative Cyclization of o-Hydroxychalcones:

| Reagent | Conditions | Notes |

| Iodine in DMSO | Reflux | A widely used and effective method. researchgate.netresearchgate.net |

| FeCl₃·6H₂O | Methanol, reflux | A simple and efficient one-pot method. rroij.com |

| H₂O₂/NaOH | Room temperature | Leads to the formation of 3-hydroxyflavones (flavonols). chemijournal.com |

| Sodium Perborate (SPB) | Acetic acid | Facilitates cyclization without hydroxylation at the 3-position. chemijournal.com |

| CuI in Ionic Liquid | Mild conditions | An example of a more modern, copper-catalyzed approach. mdpi.com |

| Oxalic Acid | Ethanol (B145695), reflux | An acid-catalyzed isomerization followed by cyclization. chemijournal.comresearchgate.net |

| Palladium(II) Catalysts | Varies | Modern catalytic approaches offer high efficiency and selectivity. nih.govrsc.orgnih.gov |

The choice of reagent can influence the reaction outcome, with some conditions favoring the formation of flavones, while others may yield aurones or flavanones. nih.govpreprints.org

Classical Reactions (e.g., Allan-Robinson Reaction, Baker-Venkataraman Rearrangement)

Two cornerstone reactions in classical flavone synthesis are the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.

The Allan-Robinson reaction , first reported in 1924, involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of the corresponding sodium salt to form a flavone. mdpi.comwikipedia.orgbiomedres.us The mechanism proceeds through the formation of an enol, which attacks the anhydride, followed by cyclization and dehydration to yield the flavone core. wikipedia.org

The Baker-Venkataraman rearrangement is a two-step process that transforms an o-acyloxyacetophenone into a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the flavone. wikipedia.orgrsc.orgjk-sci.com The rearrangement itself is base-catalyzed, proceeding via the formation of an enolate that subsequently undergoes an intramolecular acyl transfer. wikipedia.orgthieme-connect.comthieme-connect.de This method is highly versatile and widely used for the synthesis of a variety of chromones and flavones. wikipedia.orgjk-sci.comthieme-connect.com

Key Steps of the Baker-Venkataraman Rearrangement:

Esterification: An o-hydroxyacetophenone is treated with a benzoyl chloride in the presence of a base like pyridine (B92270) to form an o-benzoyloxyacetophenone. biomedres.us

Rearrangement: The ester is treated with a base (e.g., KOH, NaH) to induce the rearrangement to a 1,3-diketone. rsc.orgjk-sci.com

Cyclization: The resulting diketone is treated with acid to facilitate cyclization and dehydration to the flavone. rsc.org

Modern Catalytic Approaches for Flavone Synthesis

In recent years, modern catalytic methods have emerged, offering significant advantages in terms of efficiency, selectivity, and milder reaction conditions. nih.gov Palladium-catalyzed reactions, in particular, have proven to be powerful tools for flavone synthesis. researchgate.net These methods often involve the cyclocarbonylation of 2-iodophenols with terminal acetylenes or the oxidative cyclization of 2'-hydroxydihydrochalcones. rsc.orgnih.govresearchgate.net Such catalytic systems can provide high yields and tolerate a broad range of functional groups, making them attractive for the synthesis of complex flavone derivatives. nih.gov

Targeted Introduction of Fluoro and Methoxy Groups into the Flavone Scaffold

To synthesize the specific compound this compound, strategies for the regioselective introduction of a fluorine atom at the 6-position of the A-ring and a methoxy group at the 4'-position of the B-ring are required. mdpi.comresearchgate.net

Strategies for Halogenation at Position 6 of the A Ring

The introduction of a fluorine atom at the 6-position of the flavone's A-ring can be achieved through several methods. One common approach is to start with a precursor that already contains the fluorine atom in the desired position. For instance, using a 5-fluoro-2-hydroxyacetophenone as the starting material in a Claisen-Schmidt condensation followed by oxidative cyclization would directly yield the 6-fluoro-substituted flavone.

Direct fluorination of the flavone ring system is also possible, although it can present challenges in terms of regioselectivity. rsc.org The use of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a catalyst can facilitate the introduction of fluorine onto the aromatic ring. rsc.org Structure-activity relationship studies have shown that halogenation at the 6-position can be beneficial for certain biological activities. nih.gov

Methodologies for Methoxylation at Position 4' of the B Ring

The methoxy group at the 4'-position of the B-ring is a common feature in naturally occurring and synthetic flavonoids. mdpi.com This substitution can be readily achieved by utilizing a 4-methoxy-substituted starting material in the synthesis.

In the context of the synthetic pathways described above:

For the oxidative cyclization of o-hydroxychalcones , one would employ 4-methoxybenzaldehyde (B44291) in the initial Claisen-Schmidt condensation with the appropriate o-hydroxyacetophenone.

For the Allan-Robinson reaction , 4-methoxybenzoic anhydride would be used.

For the Baker-Venkataraman rearrangement , 4-methoxybenzoyl chloride would be used in the initial esterification step.

The presence of a methoxy group at the 4'-position is known to influence the biological properties of flavones. mdpi.com The differentiation of methoxy-substituted regioisomers can be accomplished using techniques like UHPLC-MS/MS. d-nb.info

By combining a fluorinated A-ring precursor with a methoxylated B-ring precursor in one of the established or modern synthetic routes, the targeted synthesis of this compound can be efficiently accomplished. mdpi.comresearchgate.netapolloscientific.co.uk

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands:

A strong, sharp peak around 1630-1650 cm⁻¹ , corresponding to the C=O (carbonyl) stretching of the chromone (B188151) ring.

Bands in the 1600-1450 cm⁻¹ region, indicative of C=C stretching within the aromatic rings.

A peak around 1250 cm⁻¹ for the C-O-C (aryl ether) stretching of the methoxy group and the pyran ring.

A characteristic band around 1200-1100 cm⁻¹ for the C-F bond stretch.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is instrumental in understanding the interactions between a ligand, such as a this compound analogue, and a biological receptor, typically a protein.

A key outcome of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and the receptor. biointerfaceresearch.com This is often expressed as a binding energy score, where a more negative value indicates a more stable and favorable interaction. For instance, studies on various flavonoid derivatives have demonstrated a wide range of binding affinities, with scores often ranging from -7.0 to -10.9 kcal/mol, indicating strong interactions with their target proteins. researchgate.netnih.gov The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The specific arrangement and type of functional groups on the flavone scaffold, such as the fluorine atom at the 6-position and the methoxy group at the 4'-position, significantly influence these interactions and, consequently, the binding affinity. mdpi.com

The molecular recognition profile details how a ligand fits into the binding site of a receptor. It encompasses the specific amino acid residues involved in the interaction and the types of bonds formed. For example, a hydrogen bond might form between a hydroxyl group on the flavone and a polar amino acid in the receptor's active site, while the aromatic rings of the flavone might engage in π-π stacking with aromatic residues of the protein. nih.gov The methoxy group, with its potential for hydrogen bonding and hydrophobic interactions, plays a crucial role in the cytotoxic activity of many flavones by facilitating strong ligand-protein binding. mdpi.comresearchgate.net

Table 1: Representative Binding Affinities of Flavonoid Analogues with Various Protein Targets This table is for illustrative purposes and may not represent actual data for this compound.

| Flavonoid Analogue | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Fisetin (B1672732) | Bcl-xl | -8.8 nih.gov |

| 5-methoxyflavone | ERK2 | -7.5 nih.gov |

| 6-Fluoro, 3'-Hydroxyflavone | Aurora Kinase B | -9.153 nih.gov |

| Baxdrostat derivative | Aldosterone synthase | -10.9 researchgate.net |

Molecular docking is not only used to understand interactions with known targets but also to identify potential new protein targets for a given compound. researchgate.net By screening a library of protein structures, researchers can identify which proteins are most likely to bind to a this compound analogue. This "reverse docking" approach can reveal novel therapeutic applications for the compound. For example, high-throughput screening has identified 4'-methoxyflavone as a neuroprotective inhibitor of parthanatos, a specific cell death pathway. nih.gov

Once a putative protein target is identified, molecular docking helps to pinpoint the active site, the specific region of the protein where the ligand binds and exerts its effect. jbcpm.com The active site is a pocket or groove on the protein surface with a specific shape and chemical environment that is complementary to the ligand. Understanding the active site interactions is crucial for elucidating the mechanism of action and for designing more potent and selective analogues. For example, studies have shown that the carbonyl group at position 4 of the flavone ring often acts as a hydrogen bond acceptor, interacting with amino acid residues in the active sites of various kinases. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. conicet.gov.ar

For this compound and its analogues, QSAR models can be developed to predict their biological activities, such as their potency as enzyme inhibitors or their cytotoxicity against cancer cells. nih.gov These models are built using a "training set" of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include parameters related to steric bulk, electronic properties, and lipophilicity. nih.gov

Statistical methods, such as multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM), are then used to build a mathematical equation that relates the descriptors to the biological activity. tandfonline.com A robust QSAR model can then be used to predict the activity of new, untested analogues, thereby guiding the synthesis of more potent compounds. researchgate.net For example, a QSAR study on fluoroquinolone analogues revealed a direct relationship between the number of hydrogen atoms and cytotoxicity. nih.gov

Advanced Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. These methods are based on the principles of quantum mechanics and can provide highly accurate information about molecular structure and energetics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. d-nb.info DFT is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach is computationally less demanding than other high-level quantum chemistry methods, allowing for the study of relatively large molecules like flavones. d-nb.info

DFT calculations can be used to optimize the geometry of this compound analogues, providing precise information about bond lengths, bond angles, and dihedral angles. iucr.org Furthermore, DFT can be used to calculate various properties related to the electronic structure, such as atomic charges and dipole moments, which are crucial for understanding intermolecular interactions. nih.gov The reactivity of a molecule can also be assessed through DFT by calculating parameters like chemical potential and hardness, which indicate a molecule's stability and its susceptibility to chemical reactions. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. wuxibiology.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. semanticscholar.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The molecular electrostatic potential (MEP) is a visual representation of the charge distribution around a molecule. avogadro.cc It is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net MEP maps are valuable for predicting how a molecule will interact with other molecules, such as a biological receptor. nih.gov For flavone derivatives, MEP studies have shown that negative potential regions are often associated with biological activity. nih.gov

Chemical Descriptors and Reactivity Indices

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecular systems. For flavone derivatives, including this compound, these computational methods provide valuable insights into their potential biological activity. By calculating a range of quantum-chemical descriptors, researchers can quantify various aspects of a molecule's reactivity.

A key aspect of these investigations is the determination of global reactivity descriptors, which are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are central to chemical reactivity, with the HOMO energy correlating to the ability to donate electrons and the LUMO energy relating to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In a quantitative structure-activity relationship (QSAR) study of a series of flavone derivatives, several quantum-chemical descriptors for this compound were calculated. These descriptors, which include the energies of the frontier orbitals and the dipole moment, are essential for understanding the electronic characteristics of the molecule.

The following table summarizes some of the calculated quantum-chemical descriptors for this compound. These values are typically obtained through computational software employing various levels of theory, such as semi-empirical or density functional theory (DFT) methods.

| Descriptor | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Total Energy | Data not available |

A comprehensive QSAR modeling study on a series of flavone derivatives included this compound in its dataset, calculating a pool of 1176 descriptors, including constitutional, topological, geometrical, and charge-based parameters. nih.gov However, the specific individual values for descriptors such as HOMO/LUMO energies for this particular compound are not explicitly detailed in the primary text of the study. nih.gov

Other important reactivity indices that can be derived from these fundamental properties include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is often approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is often approximated as A ≈ -ELUMO.

Global Hardness (η): A measure of the resistance to change in the electron distribution. It is calculated as η = (I - A) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1 / η), indicating the molecule's capacity to receive electrons.

Electronegativity (χ): The ability of a molecule to attract electrons. It is given by χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).

These descriptors collectively provide a detailed picture of the molecule's electronic behavior and its propensity to engage in various types of chemical interactions, which is fundamental for predicting its biological activity.

Anticancer Activity Research

The anticancer potential of flavonoids is a significant area of research, with studies indicating that their therapeutic properties are linked to the modulation of angiogenesis, counteracting oxidative stress, inducing apoptosis, and causing cell cycle arrest. mdpi.com These effects are mediated through the regulation of various cellular signaling pathways. mdpi.com

Fluorinated and methoxylated flavonoids have demonstrated notable antiproliferative activity against a range of human cancer cell lines in laboratory settings. The introduction of fluorine and methoxy groups to the chalcone (B49325) structure, a precursor to flavonoids, is considered crucial for their activity. mdpi.com While specific data for this compound is limited, extensive research on related analogues provides insight into its potential efficacy.

For instance, polymethoxylated flavones have shown strong antiproliferative activities, with IC₅₀ values often below 10 μM. acs.org Studies on various cancer cell lines, including those of the breast, prostate, colon, and liver, have confirmed the cytotoxic effects of methoxyflavones. mdpi.com A study of methoxy- and fluoro-chalcone derivatives found that four compounds, including 4-trifluoromethyl-4'-methoxychalcone, exhibited significant antiproliferative effects against the A375 human melanoma cell line. nih.gov Similarly, 6-methoxyflavone (B191845) showed moderate cytotoxicity against cervical cancer cell lines, with IC₅₀ values of 55.31 µM for HeLa, 109.57 µM for C33A, and 208.53 µM for SiHa after 72 hours of treatment. mdpi.com

The position of the fluoro substitution can influence activity. For example, in a series of thalidomide (B1683933) analogs, a 5-fluoro substituted quinazolinone derivative was more potent against HepG-2, PC3, and MCF-7 cancer cell lines than the corresponding 6-fluoro isomer. nih.gov The table below summarizes the in vitro anticancer activity of several related flavonoid and chalcone analogues.

Table 1: In Vitro Anticancer Activity of Methoxyflavone Analogues This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Treatment Duration (h) |

|---|---|---|---|

| 5,6,7,8,4′-Pentamethoxyflavone (Tangeritin) | PC3 (Prostate) | 17.2 | 48 |

| 5-hydroxy-6,7,8,4′-Tetramethoxyflavone | PC3 (Prostate) | 11.8 | 48 |

| 4′,5′-dihydroxy-5,7,3′-Trimethoxyflavone | HCC1954 (Breast) | 8.58 | Not Specified |

| 5,7-dihydroxy-3,6,4′-Trimethoxyflavone | A2058 (Melanoma) | 3.92 | 72 |

| 5,7,5′-trihydroxy-3,6,3′,4′-Tetramethoxyflavone | A2058 (Melanoma) | 8.18 | 72 |

| 6-Methoxyflavone | Hela (Cervical) | 55.31 | 72 |

| 5-hydroxy-2′,6′-Dimethoxyflavone | SCC-25 (Squamous Carcinoma) | >200 | 48 |

| 5,6′-dihydroxy-2′,3′-Dimethoxyflavone | SCC-25 (Squamous Carcinoma) | 40.6 | 48 |

| Aloe emodin | HepG2 (Liver) | 93.3 | Not Specified |

| Physcion | U251 (Glioma) | 23.5 | Not Specified |

| Quercetin | SK-OV-3 (Ovarian) | 47.4 | Not Specified |

| Resveratrol | U251 (Glioma) | 17.8 | Not Specified |

(Data sourced from references mdpi.comscielo.br)

A primary mechanism behind the antitumor activity of flavones is their capacity to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov These processes are often triggered by DNA damage and are regulated by a complex network of proteins. mdpi.com

Studies on analogues of this compound illustrate these mechanisms. For example, 6-fluoro-3-formylchromone, a related compound, was found to induce a dose- and time-dependent inhibition of proliferation in SMMC-7721 hepatocellular carcinoma cells. nih.gov It caused cell accumulation in the G0/G1 phase of the cell cycle and induced apoptosis by suppressing the expression of Proliferating Cell Nuclear Antigen (PCNA) and Bcl-2, while increasing the expression of the pro-apoptotic protein Bax. nih.gov Similarly, certain methoxy- and fluoro-chalcone derivatives induce cell cycle arrest at the S-G2/M phase and activate caspase-3, a key executioner enzyme in apoptosis, in human melanoma cells. nih.gov

The induction of the G2/M phase arrest is a common finding. researchgate.net Flavones can inhibit the polymerization of tubulin, which is necessary for the formation of microtubules and the mitotic spindle, leading to arrest in this phase. mdpi.com This disruption of the cell cycle can ultimately trigger apoptosis. researchgate.net The process often involves the activation of caspases and can be mediated by the release of mitochondrial proteins like cytochrome c. researchgate.net

Flavones can exert their anticancer effects by inhibiting specific enzymes that are crucial for tumor development and are often deregulated in cancer cells. nih.gov

Protein Kinase C (PKC): Flavonoids have been shown to inhibit PKC. Structure-activity relationship studies revealed that a planar flavone structure with free hydroxyl groups at specific positions is important for inhibition. nih.gov However, a 4'-methoxy substituent, as present in this compound, was found to block this inhibitory activity in some flavanones. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their overactivation is a hallmark of many cancers. plos.orgmdpi.com Flavopiridol, a semi-synthetic flavonoid, is a potent inhibitor of multiple CDKs (CDK1, 2, 4, 6, 7, and 9) and has been investigated in clinical trials. mdpi.commdpi.com It acts by binding to the ATP-binding site of these kinases, leading to cell cycle arrest. mdpi.comnih.govnih.gov The development of selective CDK4/6 inhibitors has become a significant strategy in breast cancer treatment. plos.orgnih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR): Some synthetic flavones have shown potential as EGFR inhibitors. In silico docking simulations revealed that certain C-dimethylated flavones have improved binding profiles against EGFR. nih.gov

Casein Kinase 2 (CK2): For the inhibition of CK2, the presence of halogen atoms like bromine and chlorine at position 6 and 8 of the A ring has been found to be beneficial. mdpi.compreprints.org This suggests that a fluorine atom at position 6 could contribute to inhibitory activity against this kinase.

PIM-1 Kinases: PIM-1 kinases are frequently upregulated in various cancers and promote tumor development. cellmolbiol.orgnih.gov Natural flavones are among the compounds investigated as PIM-1 inhibitors. mdpi.com Hydroxyl groups on the flavonoid rings are often involved in the interaction with PIM-1. mdpi.compreprints.org Computational studies continue to screen for natural compounds that can effectively inhibit PIM-1 as a cancer therapy strategy. cellmolbiol.org

The anticancer effects of flavonoids are mediated through their interaction with critical cellular signaling pathways that regulate cell growth, survival, and proliferation. mdpi.com

Akt/NF-κB Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that is often hyperactivated in cancer, promoting cell survival and proliferation. nih.gov Flavonoids like myricetin (B1677590) can inhibit this pathway. mdpi.com Akt, a serine/threonine-protein kinase, is implicated in the regulation of NF-κB. amegroups.cn NF-κB itself is a key regulator of inflammation, cell survival, and P-gp expression, and its inhibition can promote apoptosis in cancer cells. frontiersin.org Natural compounds, including flavonoids, are known to suppress NF-κB signaling. nih.govfrontiersin.org For example, a related compound, 4′-fluoro-6-methoxyflavanone, was shown to inhibit Ca2+-dependent nitric oxide production, a process linked to cellular signaling. nih.gov Artesunate, another natural compound, has been shown to attenuate the proliferation of epithelial cells by downregulating the NF-κB and Akt signaling pathways. amegroups.cn

Wnt-β-catenin Pathway: The Wnt/β-catenin signaling pathway is another critical pathway in cancer development. Flavonoids have been shown to modulate this pathway as part of their anticancer mechanism. mdpi.com For example, the dietary flavonoid fisetin has been found to inhibit the growth of human melanoma cells by disrupting Wnt/β-catenin signaling.

The redox state of a cell, which is the balance between oxidants and antioxidants, plays a dual role in cancer. frontiersin.org While normal cells maintain a balanced redox state, cancer cells often exhibit higher levels of reactive oxygen species (ROS). mdpi.com This elevated ROS can promote tumor progression at moderate levels, but excessive ROS can induce cell death through oxidative damage. frontiersin.orgmdpi.com

This creates a therapeutic window where the redox balance in cancer cells can be modulated. One strategy involves using pro-oxidant therapies to increase ROS levels beyond a tolerable threshold, leading to apoptosis. frontiersin.org Some flavonoids and their analogues appear to function through this pro-oxidant mechanism in cancer cells. The anticancer effects of certain chalcone derivatives have been directly linked to the generation of ROS. researchgate.net This ROS production can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. researchgate.net While flavonoids are often known for their antioxidant properties, in the specific microenvironment of a cancer cell, they can exhibit pro-oxidative behavior, contributing to their anti-tumoral effect. nih.gov This modulation of the cancer cell's redox status is a key area of investigation for flavonoid-based therapies. nih.gov

Antioxidant Activity Research

Flavonoids are well-regarded for their antioxidant properties, which stem from their ability to scavenge free radicals. olemiss.edu This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comresearchgate.netnih.govnih.gov The antioxidant capacity is influenced by the chemical structure of the flavonoid, including the number and position of hydroxyl and methoxy groups. nih.gov

The introduction of a fluorine atom can potentially enhance the antioxidant activity of flavones. nih.gov However, some studies suggest that methoxyflavones may have less antioxidant activity compared to their hydroxylated counterparts. nih.gov The antioxidant potential of flavonoids is also linked to their ability to regulate cellular signaling pathways like the Nrf2/heme oxygenase-1 (HO-1) pathway, which decreases free radical levels and oxidative stress. mdpi.com

Structure-activity relationship studies have shown that for some flavones, the o-dihydroxy (catechol) group on the B ring is a potent feature for scavenging various radicals. mdpi.com Research on fluorinated derivatives continues to explore how these modifications impact their antioxidant and radical scavenging capabilities. olemiss.edunih.gov

Table 2: Antioxidant Activity of Plant Extracts Containing Flavonoids This table is interactive. You can sort and filter the data.

| Plant Extract/Compound | Assay | IC₅₀ Value (µg/mL) |

|---|---|---|

| Nepeta nuda L. Ethyl Acetate Extract | DPPH | 12.3 |

| Nepeta nuda L. Ethyl Acetate Extract | ABTS | 37.0 |

| Centaurea serrulata | DPPH | 69.45 |

| Silymarin | DPPH | Not specified, but effective |

(Data sourced from references researchgate.netnih.gov)

Evaluation of Free Radical Scavenging Capacities (in vitro DPPH, ABTS, Superoxide)

The capacity of flavonoids to scavenge free radicals is a cornerstone of their antioxidant activity. This is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and superoxide (B77818) radical scavenging assays. nih.govmdpi.comnih.govijcce.ac.irresearchgate.net These methods rely on the ability of an antioxidant compound to donate a hydrogen atom or an electron to neutralize the stable radicals, a reaction that can be monitored spectrophotometrically by a color change. mdpi.comjfda-online.com The efficacy of this scavenging activity is often influenced by the chemical structure of the flavonoid, including the number and position of hydroxyl groups. core.ac.uk

While extensive research has been conducted on the free radical scavenging properties of numerous flavonoids, specific data on the DPPH, ABTS, and superoxide radical scavenging capacities of This compound are not detailed in the currently available scientific literature. Studies on related methoxyflavones suggest that they may have less antioxidant activity compared to their hydroxylated counterparts. nih.gov However, other research on complex methoxyflavones, such as 5,6,7,4'-tetramethoxylflavone, has shown significant free radical-scavenging activity. researchgate.net Without direct experimental evidence, the specific performance of this compound in these assays remains uncharacterized.

Inhibition of Lipid Peroxidation Mechanisms

Lipid peroxidation is a detrimental process of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of reactive aldehydes. core.ac.ukscirp.org The inhibition of lipid peroxidation is a key indicator of antioxidant potential. This is often measured using the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. core.ac.uk

The protective effect of flavonoids against lipid peroxidation is well-documented, with their efficacy being highly dependent on their structure. core.ac.ukscirp.org For instance, certain dihydroxy- and diacetoxycoumarins have demonstrated the ability to abolish nearly 90% of lipid peroxidation. core.ac.uk However, specific studies detailing the capacity of This compound to inhibit lipid peroxidation are not present in the available research. While some flavonoids are known to be potent inhibitors, others, like squalene, are noted as not being susceptible to lipid peroxidation. drugbank.com The role of the fluorine atom at the 6-position and the methoxy group at the 4'-position in modulating this specific biological activity has not yet been experimentally determined for this compound.

Anti-inflammatory Activity Research

Flavonoids are recognized for their potential anti-inflammatory properties, which are exerted through various mechanisms. mdpi.comaustinpublishinggroup.com These include the modulation of pro-inflammatory signaling pathways and the inhibition of enzymes and cytokines that mediate inflammatory responses.

Suppression of Pro-inflammatory Cytokine Production (e.g., TNFα, IL-1β, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are key mediators in the inflammatory cascade. mdpi.comnih.govnih.gov High levels of these cytokines are associated with numerous inflammatory diseases. mdpi.com Many flavonoids have been shown to suppress the production of these cytokines in various cell models, often in response to stimuli like lipopolysaccharide (LPS). austinpublishinggroup.comspandidos-publications.com For example, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) was found to inhibit the release of TNF-α and IL-1β in LPS-stimulated macrophage cells. spandidos-publications.com Similarly, 4',6,7-trihydroxy-5-methoxyflavone reduced the concentrations of TNFα and IL-1β in a mouse model of peritonitis. nih.gov

Despite the established anti-inflammatory potential of the flavonoid class, specific research on the effects of This compound on the production of TNF-α, IL-1β, and IL-6 has not been reported. The influence of its specific substitution pattern on cytokine suppression remains an area for future investigation.

Inhibition of Inflammatory Mediators and Enzymes (e.g., COX-2, iNOS)

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are critical enzymes that are upregulated during inflammation, leading to the production of prostaglandins (B1171923) (like PGE2) and nitric oxide (NO), respectively. spandidos-publications.comnih.govacs.org The inhibition of these enzymes is a major target for anti-inflammatory drugs. Several flavonoids have demonstrated the ability to downregulate the expression and activity of both COX-2 and iNOS. austinpublishinggroup.comspandidos-publications.com For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone significantly reduced the production of NO and PGE2 by downregulating iNOS and COX-2 expression in macrophage cells. spandidos-publications.com The interplay between the iNOS and COX-2 pathways is complex, with some studies suggesting that iNOS-derived NO can enhance COX-2 activity. nih.gov

Currently, there is no available data from scientific studies investigating the inhibitory effects of This compound on COX-2 and iNOS enzymes. Therefore, its potential to modulate these key inflammatory mediators is unknown.

Molecular Targets in Inflammatory Pathways (e.g., Nrf2-ARE, p38/JNK)

The anti-inflammatory effects of flavonoids are often mediated through their interaction with specific molecular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major regulator of cellular defense against oxidative stress. acs.org Additionally, the mitogen-activated protein kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK), play a crucial role in regulating the inflammatory response. nih.govnih.govpsu.edu Activation of these pathways can lead to the transcription of inflammatory genes. psu.edu Several flavonoids, such as naringenin, have been reported to activate the Nrf2/ARE signaling pathway, while others can inhibit the p38 and JNK pathways. acs.orgnih.gov

Specific investigations into the interaction of This compound with the Nrf2-ARE or p38/JNK signaling pathways have not been documented in the scientific literature. Its molecular targets within these or other inflammatory cascades remain to be elucidated.

Antimicrobial Activity Research

The search for new antimicrobial agents has led to the investigation of various natural products, including flavonoids. These compounds can exhibit activity against a range of pathogenic bacteria. mdpi.combrieflands.com The mechanism of action and the spectrum of activity can vary greatly depending on the specific structure of the flavonoid. Antimicrobial potential is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.combrieflands.com For example, studies on other compounds have shown activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. mdpi.combrieflands.com The presence of a fluorine atom, as seen in fluoroquinolone antibiotics, can be a key determinant of antimicrobial activity. researchgate.net

However, there are currently no published research findings on the antimicrobial properties of This compound . Its efficacy against various bacterial or fungal strains has not been evaluated, and its potential as an antimicrobial agent is therefore unknown.

Neuropharmacological Activity Research

Interactions with Central Nervous System Receptors and Neurotransmitter Systems (e.g., GABAergic, Dopaminergic, Serotonergic)

Research into the specific interactions of this compound with central nervous system (CNS) receptors is limited; however, studies on structurally related flavones provide insight into potential mechanisms of action. Flavonoids are known to modulate neuronal activity by interacting with various neurotransmitter systems, including the γ-aminobutyric acid (GABA), dopamine (B1211576), and serotonin (B10506) systems. dovepress.com

GABAergic System: The GABAergic system, particularly the GABA-A receptor, is a significant target for many flavonoids. nih.gov The GABA-A receptor complex, a ligand-gated chloride ion channel, is the primary mediator of inhibitory neurotransmission in the CNS. conicet.gov.arresearchgate.net Synthetic flavone derivatives have been developed as high-affinity ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor. conicet.gov.arresearchgate.net Studies on 6-substituted flavones reveal that the nature of the substituent at the 6-position is a key determinant of binding affinity and efficacy at GABA-A receptors. researchgate.net For instance, 6-fluoroflavone (B74384) has been demonstrated to act as a neutralizing modulator at the flumazenil-sensitive benzodiazepine site, while 6-bromoflavone (B74378) acts as a positive allosteric modulator. researchgate.net This suggests that the fluorine atom at the 6-position in this compound could influence its interaction with GABA-A receptors, potentially as a neutralizing modulator.

Dopaminergic System: The dopaminergic system is crucial for motor control, motivation, and cognition. wikipedia.org Investigations into a related analogue, 6-methoxyflavone (6-MOF), have shown effects on dopamine levels. In a study involving chronic ethanol-induced cognitive impairment in mice, co-administration of 6-MOF with ethanol partially restored deficits in frontal cortical, hippocampal, and striatal dopamine levels. nih.gov Specifically, combined treatment with 6-MOF (75 mg/kg) and ethanol elevated the levels of dopamine in the frontal cortex and striatum, which were suppressed by chronic ethanol alone. dovepress.com These findings suggest that the methoxy group, shared by 6-methoxyflavone and this compound, might play a role in modulating the dopaminergic system.

Serotonergic System: The serotonergic system is involved in regulating mood, sleep, and appetite. While direct studies on this compound's effect on this system are not available, research on other fluorinated compounds provides some context. For example, 6-fluoro-serotonin has been shown to act as a substrate for the serotonin neuronal transporter, indicating that fluorinated compounds can interact with components of the serotonergic pathway. nih.gov

Other Biological Activities and Receptor/Enzyme Modulation

Immunomodulatory Effects (e.g., NFAT-mediated T-cell Activation)

Flavonoids are recognized for their immunomodulatory capabilities, often exerting suppressive effects on pro-inflammatory immune responses. nih.gov The nuclear factor of activated T-cells (NFAT) is a key transcription factor that regulates the expression of cytokine genes, such as IL-2, IL-4, and IL-13, which are crucial for T-cell activation and differentiation. nih.govnih.gov

While direct evidence for this compound is lacking, research on the closely related analogue 6-methoxyflavone (6-MF) demonstrates significant immunomodulatory activity through the NFAT pathway. nih.gov In a T-cell-based reporter system, 6-methoxyflavone was found to inhibit the translocation of NFAT1 into the nucleus. nih.gov This action consequently interrupts the binding of NFAT1 to its target gene loci, leading to the downregulation of NFAT1 target genes, including those for IL-4, IL-13, and IFN-γ. nih.gov By suppressing NFAT-mediated T-cell activation, 6-methoxyflavone shows potential as an immunomodulator. nih.gov Given the structural similarity, it is plausible that this compound could exhibit comparable effects on the immune system.

Taste Receptor Antagonism (e.g., hTAS2R39, hTAS2R14)

The human sense of bitter taste is mediated by a family of G-protein coupled receptors known as TAS2Rs. nih.gov Certain flavonoids have been identified as antagonists of these receptors, effectively blocking the bitter taste of other compounds. nih.gov

Studies have investigated the taste receptor antagonist properties of a related compound, 4'-fluoro-6-methoxyflavanone, which differs from this compound in the placement of the fluoro and methoxy groups and in the saturation of the C2-C3 bond of the C-ring (flavanone vs. flavone). Research identified 4'-fluoro-6-methoxyflavanone as the most potent antagonist of the human bitter taste receptor hTAS2R39 among a series of tested flavanones. nih.govplos.org It demonstrated the ability to fully eliminate the agonistic response of both the tea flavonoid epicatechin gallate (ECG) and the synthetic bitter compound denatonium (B1200031) benzoate. nih.govplos.org The mechanism was characterized as reversible insurmountable antagonism. nih.govplos.org For this full receptor blocker, the half-maximal inhibitory concentration (IC50) was determined to be 102 μM. nih.govplos.org

The compound 4'-fluoro-6-methoxyflavanone also showed inhibitory effects on another bitter taste receptor, hTAS2R14, which is also activated by ECG, although this inhibition was less pronounced compared to its effect on hTAS2R39. nih.govplos.orgresearchgate.net

| Compound | Target Receptor | Activity | IC50 (μM) | Reference |

|---|---|---|---|---|

| 4'-fluoro-6-methoxyflavanone | hTAS2R39 | Full Antagonist | 102 | plos.org, nih.gov |

| 4'-fluoro-6-methoxyflavanone | hTAS2R14 | Partial Antagonist | Not Determined | plos.org, nih.gov |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that act as transcription factors regulating gene expression involved in metabolism and inflammation. mdpi.com The PPAR family includes three subtypes: PPARα, PPARβ/δ, and PPARγ. mdpi.commedchemexpress.com PPARγ is highly expressed in adipose tissue and is a key regulator of adipocyte differentiation, lipid storage, and glucose homeostasis. mdpi.comrcsb.org Activation of PPARγ enhances insulin (B600854) sensitivity and glucose uptake in muscle and adipose tissues, making it a major therapeutic target for type 2 diabetes. mdpi.com

Currently, there is no specific research available from the conducted searches detailing the agonistic activity of this compound on PPARγ. Agonists for PPARγ, such as the thiazolidinedione (TZD) class of drugs, are used clinically as insulin sensitizers. rcsb.orgfrontiersin.org Natural and synthetic compounds, including some flavonoids, are continually being investigated for their potential to act as selective PPARγ modulators, which could offer therapeutic benefits with fewer side effects than existing drugs. mdpi.com For example, chrysin-6-C-fucopyranoside, a flavone glycoside, has been shown to have potent and selective agonistic activity toward PPARγ. mdpi.com Future studies would be required to determine if this compound or its metabolites interact with PPARγ and influence its transcriptional activity.

Structure Activity Relationship Sar Elucidation for 6 Fluoro 4 Methoxyflavone Analogues

Impact of Fluoro Substitution at Position 6 on Specific Biological Activities

The introduction of a fluorine atom into the flavonoid skeleton is a well-established strategy in medicinal chemistry to enhance pharmacological potential. Fluorination can increase the potency of compounds by preventing extensive metabolism, such as methylation, glucuronidation, or sulfation, which parent compounds often undergo. The fluorine atom's high electronegativity and ability to form strong carbon-fluorine bonds contribute to increased lipophilicity and metabolic stability, often leading to enhanced biological activity.

Specifically, the substitution of a fluorine atom at the 6-position of the A-ring has been explored for its potential to confer specific biological activities. Research has indicated that fluorinated flavonoids can exhibit a range of beneficial properties, including antibacterial, antiviral, and anticancer effects. dntb.gov.uanih.gov For instance, a study on fluorinated diaminoflavones, including a derivative with a fluorine atom at the 6-position, demonstrated synergistic activity with paclitaxel (B517696) against human breast cancer cells. mdpi.com Furthermore, a flavone (B191248) derivative featuring a 6-(2-methyl-5-phenylpyrrol-1-yl) moiety has shown significant cytotoxic activity against bladder cancer cell lines, highlighting the importance of substitutions at this position in influencing anticancer potential. nih.gov While direct studies isolating the effect of a lone 6-fluoro substituent are limited, the existing evidence suggests its contribution to enhanced metabolic stability and lipophilicity is a key factor in the observed biological activities of more complex 6-substituted flavones.

Table 1: Impact of 6-Position Substitution on Flavonoid Bioactivity

| Compound/Derivative | Substitution at Position 6 | Observed Biological Activity | Reference |

|---|---|---|---|

| Fluorinated diaminoflavone | -F (as part of a larger structure) | Synergistic anticancer activity with paclitaxel | mdpi.com |

| Pyrrole flavone derivative | 6-(2-methyl-5-phenylpyrrol-1-yl) | Cytotoxic activity against bladder cancer cells | nih.gov |

Role of Methoxy (B1213986) Substitution at Position 4' in Modulating Biological Responses

The methoxylation of flavonoids is a common structural modification that can significantly influence their biological profiles. The presence of a methoxy group can enhance metabolic stability and bioavailability. nih.gov However, the effect of a methoxy group at the 4'-position of the B-ring on biological activity is complex and can be either beneficial or detrimental depending on the specific activity being assessed.

Table 2: Influence of 4'-Methoxy Substitution on Flavonoid Activity

| Compound/Derivative | Substitution at Position 4' | Effect on Biological Activity | Reference |

|---|---|---|---|

| Flavone analogue | -OCH3 | Attenuated anti-inflammatory and antioxidant activities | nih.gov |

| Generic Flavonoid | -OH (for comparison) | Important for anti-MRSA activity | mdpi.com |

| Methylated flavonoids (general) | -OCH3 | Enhanced metabolic stability and bioavailability | nih.gov |

Synergistic and Antagonistic Effects of Combined Fluoro and Methoxy Substituents

The simultaneous presence of both fluoro and methoxy substituents on the flavonoid scaffold can lead to synergistic or antagonistic effects on biological activity. The interplay between these two functional groups is highly dependent on their respective positions on the flavonoid rings.

A study on C4'-fluorinated chalcones, which are precursors to flavones, concluded that the addition of both fluorine and methoxy groups could be crucial for their antibacterial activity. nih.gov This suggests a synergistic relationship where the electron-withdrawing nature of fluorine and the electron-donating nature of the methoxy group, combined with their effects on lipophilicity, enhance the molecule's ability to interact with bacterial targets. However, the positioning of these groups is critical. For example, the addition of a methoxy group to a fluorinated flavone at the C7 position was found to significantly weaken its antibacterial properties, indicating an antagonistic effect in that specific arrangement. nih.gov These findings underscore the complexity of SAR and the importance of precise substituent placement in designing flavonoids with desired biological activities.

Comparative SAR Studies with Related Flavonoid Scaffolds (e.g., Flavanones, Isoflavones)

The biological activity of flavonoids is not only determined by their substitution patterns but also by the core structure of the flavonoid itself. Comparative SAR studies between flavones, flavanones, and isoflavones reveal how subtle changes in the heterocyclic C-ring and the position of the B-ring can lead to significant differences in pharmacological effects.

Flavones vs. Flavanones : The key structural difference between flavones and flavanones is the presence of a C2=C3 double bond in the C-ring of flavones, which is saturated in flavanones. nih.gov This double bond contributes to the planarity of the flavone molecule, which appears to be important for certain biological activities. nih.govnih.gov For instance, the planar structure of flavones is considered important for their interaction with P-glycoprotein, a key protein in multidrug resistance. nih.gov The C2=C3 double bond also extends the conjugation of the molecule, which can enhance its radical scavenging ability. nih.gov However, in some cases, the saturation of this bond in flavanones can lead to stronger antibacterial activity compared to the corresponding flavones. mdpi.com

Flavones vs. Isoflavones : Isoflavones are structural isomers of flavones where the B-ring is attached to the C3 position of the C-ring instead of the C2 position. nih.govnih.gov This seemingly minor change leads to a significant alteration in the three-dimensional shape of the molecule and its biological properties. Isoflavones, such as genistein (B1671435) and daidzein (B1669772) found in soy, are well-known phytoestrogens due to their structural similarity to estrogen, allowing them to bind to estrogen receptors. researchgate.netzoe.com This activity is generally not observed with flavones. While both classes of compounds can exhibit antioxidant and other biological activities, the distinct spatial arrangement of the B-ring in isoflavones confers a unique pharmacological profile.

Table 3: Comparative SAR of Flavonoid Scaffolds

| Flavonoid Scaffold | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Flavone | C2=C3 double bond (planar structure) | Important for P-glycoprotein inhibition and antioxidant activity | nih.govnih.gov |

| Flavanone (B1672756) | Saturated C2-C3 bond (non-planar structure) | May exhibit stronger antibacterial activity than corresponding flavones | mdpi.com |

| Isoflavone | B-ring at C3 position | Confers phytoestrogenic activity | researchgate.netzoe.com |

Future Research Directions and Translational Perspectives for 6 Fluoro 4 Methoxyflavone

Exploration of Novel Synthetic Routes for Enhanced Yields and Purity

The development of efficient and scalable synthetic methodologies is fundamental to facilitating comprehensive biological evaluation of 6-Fluoro-4'-methoxyflavone. While classical methods for flavone (B191248) synthesis, such as the Claisen-Schmidt condensation followed by cyclization, provide a basic framework, future research should focus on novel strategies to improve reaction yields, reduce the number of steps, and enhance the purity of the final product. mdpi.com

Promising avenues include the refinement of existing protocols through the exploration of new catalysts, solvent systems, and reaction conditions. For instance, microwave-assisted synthesis could significantly reduce reaction times and improve yields. Furthermore, late-stage fluorination techniques represent a powerful tool for introducing the fluorine atom onto the flavonoid scaffold with high precision. rsc.org Methods employing reagents like Selectfluor or developing novel catalytic systems, potentially using copper or palladium, could offer more direct and efficient routes, bypassing the need for fluorinated starting materials. nus.edu.sgnus.edu.sg Such advancements would not only make this compound more accessible for research but also more viable for potential large-scale production.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Optimized Claisen-Schmidt Condensation | Well-established chemistry, readily available starting materials. | Screening of novel catalysts (e.g., base or acid catalysts), exploration of green solvents, process parameter optimization. |

| Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times, improved yields, higher purity. | Optimization of microwave parameters (temperature, pressure, time), solvent suitability under microwave conditions. |

| Late-Stage Fluorination | Increased synthetic flexibility, allows for diversification of flavonoid analogs. | Development of regioselective fluorination methods, screening of modern fluorinating agents (e.g., Selectfluor, N-Fluorobenzenesulfonimide). cuny.edu |

| Transition Metal-Catalyzed Synthesis | High efficiency and selectivity, potential for novel bond formations. | Designing specific copper or palladium catalysts for C-F bond formation on the flavonoid core. nus.edu.sg |

Deeper Mechanistic Studies at the Proteomic and Genomic Levels

To fully understand the therapeutic potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. Future research should employ advanced analytical techniques to investigate its effects on the proteome and genome of target cells.

Proteomic studies, utilizing methods like quantitative mass spectrometry, can identify specific proteins that interact with this compound. nih.gov By comparing the proteomes of treated and untreated cells, researchers can identify proteins that are differentially expressed or post-translationally modified, offering clues to the compound's direct targets and the cellular pathways it modulates. nih.gov For instance, such studies could reveal if the compound affects key proteins involved in inflammation (e.g., cytokines, enzymes in the NF-κB pathway) or cancer progression (e.g., cell cycle regulators, apoptotic proteins). nih.gov

Complementary to proteomics, genomic profiling can provide a broad overview of the changes in gene expression induced by the compound. nih.govresearchgate.net Techniques such as microarray analysis or RNA-sequencing can reveal which genes are up- or downregulated, thereby identifying the signaling pathways influenced by this compound. nih.gov This could confirm, for example, if its anti-inflammatory effects are mediated through the suppression of pro-inflammatory genes or the activation of antioxidant response pathways like the Nrf2 pathway. nih.gov

Table 2: Prospective Proteomic and Genomic Investigation Strategies

| Methodology | Objective | Potential Findings |

|---|---|---|

| Quantitative Mass Spectrometry | Identify and quantify protein expression changes in response to treatment. | Identification of direct protein targets, elucidation of affected signaling pathways (e.g., MAPK, PI3K/Akt). |

| Affinity Chromatography-Mass Spectrometry | Isolate and identify proteins that directly bind to the compound. | Confirmation of direct molecular targets and binding partners. |

| RNA-Sequencing (RNA-Seq) | Comprehensive profiling of the transcriptome to detect changes in gene expression. | Identification of modulated genetic pathways, discovery of novel mechanisms of action. |

| Microarray Analysis | High-throughput analysis of the expression levels of known genes. | Assessment of the compound's impact on specific gene sets related to disease (e.g., cancer, inflammation). |

Rational Design of Next-Generation Flavone Derivatives with Optimized Bioactivity

Building on the core structure of this compound, rational design approaches can be used to create new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov This process relies heavily on understanding the structure-activity relationships (SAR) of flavonoids. nih.gov

Future research should involve the systematic modification of the this compound scaffold. For example, the number and position of methoxy (B1213986) and hydroxyl groups can be altered, as these are known to significantly influence the biological activities of flavonoids. mdpi.commdpi.com SAR studies have indicated that hydroxyl groups at specific positions can be critical for antioxidant and anti-inflammatory effects, while methoxy groups can enhance metabolic stability and cell membrane permeability. nih.gov The fluorine atom at the 6-position likely enhances lipophilicity and binding affinity; exploring other halogen substitutions or adding other functional groups could further optimize these properties. Computational modeling and molecular docking studies can be employed to predict how these structural changes will affect the binding of the derivatives to specific biological targets, guiding the synthesis of the most promising candidates. unimi.it

Table 3: Hypothetical Derivatives of this compound for SAR Studies

| Derivative Modification | Rationale | Potential Enhanced Bioactivity |

|---|---|---|

| Addition of a 3'-hydroxyl group | Increase hydrogen bonding potential and antioxidant capacity. | Enhanced anti-inflammatory and neuroprotective activity. mdpi.com |

| Demethylation of the 4'-methoxy group to a hydroxyl group | Increase polarity and potential interaction with target enzymes. | Altered selectivity, potentially increased anti-inflammatory activity. nih.gov |

| Addition of a 5-hydroxyl group | Common feature in many bioactive flavonoids, known to chelate metal ions. | Increased antioxidant and potential anticancer activity. |

| Introduction of a second fluorine atom on the B-ring | Further enhance lipophilicity and metabolic stability. | Improved bioavailability and potency. |

Investigation into Delivery Systems and Formulation Strategies for In Vitro Applications

A significant challenge in the in vitro evaluation of many flavonoids is their poor aqueous solubility, which can lead to inaccurate assessments of their biological activity. biointerfaceresearch.commdpi.com To overcome this limitation for this compound, future research must focus on developing effective delivery systems and formulation strategies.

Nano-encapsulation technologies offer a promising solution. nih.gov Loading the compound into lipid-based nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can significantly enhance its solubility and stability in aqueous cell culture media. nih.gov These formulations can also improve cellular uptake, ensuring that a sufficient concentration of the compound reaches its intracellular targets. mdpi.com Another viable approach is the use of cyclodextrins, which can form water-soluble inclusion complexes with hydrophobic molecules like flavonoids, thereby increasing their bioavailability for in vitro assays. mdpi.com The development and characterization of these formulations are essential preliminary steps before extensive biological testing can be conducted reliably.

Table 4: Potential In Vitro Delivery Systems for this compound

| Delivery System | Mechanism of Action | Advantages for In Vitro Studies |

|---|---|---|

| Liposomes | Encapsulation within a lipid bilayer. | Biocompatible, enhances cellular uptake via membrane fusion. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Encapsulation within a solid lipid core. | High stability, provides controlled release of the compound. |

| Nanoemulsions | Dispersion in a fine oil-in-water or water-in-oil emulsion. | High loading capacity for lipophilic compounds, easy to prepare. |

| Cyclodextrin Complexes | Formation of a host-guest inclusion complex. | Significantly increases aqueous solubility, simple formulation. mdpi.com |

Potential for Combination Therapies with Existing Pharmacological Agents

The concept of synergistic therapy, where the combination of two or more drugs results in an enhanced therapeutic effect, is a cornerstone of modern pharmacology. sciencedaily.com Flavonoids have shown considerable promise in this area, particularly in combination with conventional anticancer drugs. nih.gov They can enhance the cytotoxicity of chemotherapeutic agents, reverse multidrug resistance, or mitigate adverse side effects. nih.govmdpi.com

Future studies should investigate the potential of this compound as an adjunct in combination therapies. For instance, its efficacy could be tested alongside standard chemotherapeutic drugs like paclitaxel (B517696) or doxorubicin (B1662922) in various cancer cell lines. nih.govnih.gov Such studies would aim to determine if the combination leads to a synergistic reduction in cancer cell viability, potentially allowing for lower, less toxic doses of the conventional drug. Similarly, in the context of inflammatory diseases, combining this compound with existing anti-inflammatory agents could lead to a more potent and comprehensive therapeutic response. nih.gov

Table 5: Prospective Combination Therapy Strategies

| Existing Agent | Target Disease | Rationale for Combination |

|---|---|---|

| Paclitaxel | Various Cancers | Flavonoids have been shown to sensitize cancer cells to paclitaxel, potentially overcoming resistance. nih.gov |

| Doxorubicin | Breast Cancer, Leukemia | Potential to enhance doxorubicin-induced apoptosis and reduce its cardiotoxicity. |

| Cisplatin | Lung, Ovarian Cancer | May act synergistically to induce DNA damage in cancer cells while protecting normal cells from oxidative stress. |

| Non-steroidal anti-inflammatory drugs (NSAIDs) | Inflammatory Disorders | Potential for synergistic inhibition of inflammatory pathways, allowing for lower NSAID dosage and reduced side effects. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoro-4'-methoxyflavone, and how can purity be validated?

- Methodology : Synthesis typically involves halogenation and methoxylation steps. For example, analogous flavones like 6-methoxyflavone are synthesized via Claisen-Schmidt condensation followed by cyclization . Purity validation requires HPLC with UV detection (λ = 254–280 nm) and comparison to reference standards. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity .

Q. What safety protocols are critical when handling fluorinated flavonoids like this compound?

- Methodology : Use impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Conduct all reactions in a fume hood due to potential volatility of fluorinated intermediates. Breakthrough times for gloves must be verified with manufacturers due to fluorine’s reactivity .

Q. How can researchers optimize solvent systems for dissolving this compound in biological assays?

- Methodology : Test polar aprotic solvents (e.g., DMSO) at concentrations ≤1% (v/v) to avoid cytotoxicity. For aqueous solubility, use surfactants like Tween-80 or cyclodextrin-based carriers. Solubility parameters (Hansen solubility) should align with the compound’s logP (~3.5 predicted for similar methoxyflavones) .

Advanced Research Questions

Q. How do solvent polarity and substituent positioning affect the photophysical properties of this compound?

- Methodology : Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane to methanol). Compare Stokes shifts and quantum yields with computational models (TD-DFT) to correlate fluorophore behavior with substituent effects. Contradictions in spectral data (e.g., bathochromic shifts in polar media) require solvent relaxation time analysis .

Q. What experimental designs are suitable for evaluating the bioactivity of this compound in cellular models?

- Methodology : Use randomized block designs with ≥4 replicates per treatment group (e.g., dose-response studies). Include controls for fluorophore autofluorescence in assays like ROS detection. For enzyme inhibition studies, employ Michaelis-Menten kinetics with fluorometric substrates .

Q. How can contradictory results in antioxidant assays (e.g., DPPH vs. ORAC) be resolved for fluorinated flavonoids?

- Methodology : DPPH assays may underestimate activity due to steric hindrance from the fluorine atom. Cross-validate with cell-based ROS assays (e.g., H2DCFDA staining) and HPLC-based quantification of oxidation products. Adjust pH to mimic physiological conditions, as fluorine’s electronegativity impacts radical scavenging .

Q. What strategies mitigate fluorinated byproduct formation during this compound synthesis?

- Methodology : Optimize reaction temperature (≤60°C) to prevent defluorination. Use anhydrous conditions and fluorine-compatible catalysts (e.g., KF/alumina). Monitor intermediates via LC-MS to detect unwanted halogen exchange or ring-opening byproducts .

Key Considerations for Research Design

- Contradiction Resolution : Cross-validate fluorinated flavonoid bioactivity using orthogonal assays (e.g., enzymatic vs. cellular).

- Synthetic Reproducibility : Document glove material and solvent purity, as trace impurities can alter fluorination efficiency .

- Data Interpretation : Account for fluorine’s electron-withdrawing effects in structure-activity relationship (SAR) models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.